Zalypsis

Beschreibung

Eigenschaften

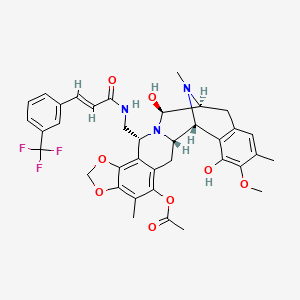

IUPAC Name |

[(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38F3N3O8/c1-17-11-21-13-25-36(47)43-24(30(42(25)4)28(21)31(46)32(17)48-5)14-23-29(35-34(49-16-50-35)18(2)33(23)51-19(3)44)26(43)15-41-27(45)10-9-20-7-6-8-22(12-20)37(38,39)40/h6-12,24-26,30,36,46-47H,13-16H2,1-5H3,(H,41,45)/b10-9+/t24-,25-,26-,30-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAHZSUNBOYNQY-DLVGLDQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)O)CNC(=O)C=CC7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4CC5=C(C(=C6C(=C5[C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)/C=C/C7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38F3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044026 | |

| Record name | Zalypsis | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308359-57-1 | |

| Record name | PM-00104 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308359571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zalypsis | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12454 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PM-00104 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C21EZR41AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zalypsis (PM00104): A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalypsis (PM00104) is a synthetic tetrahydroisoquinolone alkaloid that has demonstrated potent antitumor activity in a range of preclinical and clinical studies.[1][2][3] Structurally related to marine-derived compounds like trabectedin, this compound exerts its cytotoxic effects through a multifaceted mechanism of action centered on DNA interaction and the induction of the DNA damage response.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: DNA Binding and Damage

This compound's primary mode of action involves its direct interaction with the minor groove of DNA.[4] Its reactive carbinolamine moiety forms a covalent bond with the exocyclic amino group of guanine residues.[1] This interaction exhibits a degree of sequence specificity, with a preference for guanine-rich sequences, particularly AGG, GGC, AGC, CGG, and TGG triplets.[1] This covalent adduction to DNA is a critical initiating event that triggers a cascade of cellular responses.

The formation of this compound-DNA adducts physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[4][6] This steric hindrance ultimately leads to the generation of DNA double-strand breaks (DSBs), a severe form of DNA damage that activates cellular DNA damage response (DDR) pathways.[3][7]

Unlike its structural analog trabectedin, the cytotoxic activity of this compound appears to be independent of the transcription-coupled nucleotide excision repair (TC-NER) pathway.[1] This distinction is significant as it suggests a different spectrum of activity and potentially a different profile of resistance mechanisms.

Cellular Consequences of this compound-Induced DNA Damage

The induction of DNA double-strand breaks by this compound sets off a well-orchestrated cellular response, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest at S-Phase

Upon detection of DNA damage, cells activate checkpoint kinases to halt cell cycle progression, allowing time for DNA repair. In the case of this compound treatment, this manifests as a robust arrest in the S-phase of the cell cycle.[5][6] This S-phase arrest is a direct consequence of the inhibition of DNA replication due to the presence of this compound-DNA adducts.

Induction of Apoptosis

If the DNA damage induced by this compound is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This process is characterized by the activation of caspase cascades, leading to the cleavage of key cellular proteins and the orderly dismantling of the cell.[6]

Pharmacodynamic Biomarker: γ-H2AX Foci Formation

A key indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX at serine 139, resulting in the formation of γ-H2AX.[1] this compound treatment leads to a significant and dose-dependent increase in the formation of nuclear γ-H2AX foci.[1] The quantification of these foci serves as a sensitive and reliable pharmacodynamic biomarker to monitor the extent of DNA damage induced by the drug in both preclinical and clinical settings.

Quantitative Data on the In Vitro Activity of this compound

This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines, with IC50 values typically in the nanomolar and even subnanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| HEL | Acute Myeloid Leukemia | < 1 |

| HL-60 | Acute Myeloid Leukemia | < 1 |

| TC32 | Ewing Sarcoma | 0.15 |

| TC71 | Ewing Sarcoma | 0.15 |

| XPD-deficient | Colon Carcinoma | 0.2 |

| XPD-complemented | Colon Carcinoma | 0.2 |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Detailed methodologies for these key experiments are outlined below.

DNase I Footprinting Assay

This technique is used to determine the specific DNA sequences where this compound binds.

Protocol:

-

Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., 32P).

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound to allow for binding. A control reaction without this compound is run in parallel.

-

DNase I Digestion: The DNA-Zalypsis complexes and the control DNA are treated with a low concentration of DNase I. DNase I cleaves the DNA backbone, but the regions where this compound is bound are protected from cleavage.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

-

Autoradiography: The gel is exposed to X-ray film. The protected regions, or "footprints," appear as gaps in the ladder of DNA fragments in the lanes corresponding to this compound treatment, revealing the drug's binding sites.

γ-H2AX Foci Induction Assay

This immunofluorescence-based assay quantifies the formation of DNA double-strand breaks.

Protocol:

-

Cell Culture and Treatment: Cancer cells are cultured on coverslips and treated with this compound at various concentrations and for different durations.

-

Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access the nucleus.

-

Immunostaining: The cells are incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.

-

Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

-

Image Analysis: The number of distinct fluorescent foci within the nucleus of each cell is quantified using image analysis software. An increase in the number of foci indicates a higher level of DNA double-strand breaks.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in each phase of the cell cycle.

Protocol:

-

Cell Culture and Treatment: Cells are treated with this compound for a specified period.

-

Cell Harvest and Fixation: The cells are harvested and fixed, typically with cold ethanol, to preserve their DNA content.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The amount of PI that binds is directly proportional to the amount of DNA in each cell.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of thousands of individual cells.

-

Data Analysis: The data is plotted as a histogram of fluorescence intensity versus cell count. The G1 phase cells will have a 2N DNA content, G2/M phase cells will have a 4N DNA content, and S-phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase is calculated using cell cycle analysis software.

Visualizing the Mechanism of Action

The following diagrams illustrate the key aspects of this compound's mechanism of action and the workflows of the experimental techniques used to study it.

References

- 1. This compound (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. First-in-man phase I trial of two schedules of the novel synthetic tetrahydroisoquinoline alkaloid PM00104 (this compound) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound has in vitro activity in acute myeloid blasts and leukemic progenitor cells through the induction of a DNA damage response | Haematologica [haematologica.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of PM00104 (Zalypsis®)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PM00104, also known as Zalypsis®, is a synthetic tetrahydroisoquinoline alkaloid that has garnered significant interest in the field of oncology.[1][2][3] Structurally related to naturally occurring marine compounds such as jorumycin and renieramycins, PM00104 exhibits potent antineoplastic activity.[2][4] This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the total synthesis of PM00104, intended for professionals in drug development and chemical research.

Chemical Structure and Properties

PM00104 is a complex polycyclic molecule with the chemical formula C₃₇H₃₈F₃N₃O₈.[1] Its intricate structure features a pentacyclic core. The systematic IUPAC name for PM00104 is [(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹².0⁷,¹¹.0¹⁸,²³]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate.[1]

Table 1: Chemical Identifiers for PM00104

| Identifier | Value |

| CAS Number | 308359-57-1 |

| Molecular Formula | C₃₇H₃₈F₃N₃O₈ |

| Molecular Weight | 709.7 g/mol |

| IUPAC Name | [(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹².0⁷,¹¹.0¹⁸,²³]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate |

| Synonyms | This compound, PM 00104 |

Total Synthesis of PM00104

The total synthesis of PM00104 has been successfully achieved, providing a crucial route to this promising anti-cancer agent independent of natural sources. The synthetic strategy is convergent, relying on the preparation of key fragments that are subsequently coupled and elaborated to form the final complex structure. A key transformation in the synthesis is the Pictet-Spengler cyclization. The overall yield for the synthesis is approximately 8-10% starting from N-Cbz-L-tyrosine.

Key Synthetic Strategy: Pictet-Spengler Cyclization

The cornerstone of the PM00104 synthesis is the application of the Pictet-Spengler reaction. This powerful chemical reaction forms a tetrahydroisoquinoline ring system from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In the context of the PM00104 synthesis, this strategy is employed to construct the core heterocyclic framework of the molecule.

Experimental Protocols

While the full step-by-step experimental details are proprietary and detailed within specific research publications, the following outlines the key transformations and general procedures based on published synthetic strategies.

1. Synthesis of the Tetrahydroisoquinoline Core:

The synthesis commences with the readily available amino acid, N-Cbz-L-tyrosine. Through a series of functional group manipulations and protection/deprotection steps, the precursor for the Pictet-Spengler reaction is prepared. This typically involves the formation of a substituted β-phenylethylamine derivative.

2. Pictet-Spengler Cyclization:

The prepared β-arylethylamine is then reacted with a suitable aldehyde under acidic conditions to initiate the Pictet-Spengler cyclization. This critical step establishes the core tetrahydroisoquinoline scaffold of PM00104 with the desired stereochemistry.

3. Elaboration of the Pentacyclic System:

Following the successful formation of the core, subsequent steps focus on the construction of the remaining rings and the introduction of the necessary functional groups. This involves a series of complex chemical transformations, including cyclizations, oxidations, and reductions to build the intricate pentacyclic system.

4. Introduction of the Side Chain:

A crucial step in the latter part of the synthesis is the introduction of the cinnamoyl side chain. This is achieved by coupling the pentacyclic core with (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid. A key transformation in this process involves the direct iodination of a primary alcohol in a trihydroxyl intermediate, followed by an SN2 reaction with potassium phthalimide to introduce the required amino functionality for the amide coupling.

Table 2: Summary of Key Spectroscopic Data for PM00104

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum of PM00104 is highly complex, exhibiting a multitude of signals corresponding to the numerous protons in the molecule. Key diagnostic signals include those for the aromatic protons, the vinyl proton of the cinnamoyl group, and the various methoxy and methyl groups. |

| ¹³C NMR | The carbon NMR spectrum provides a detailed fingerprint of the carbon skeleton, with distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the complex ring system. |

| High-Resolution Mass Spectrometry (HRMS) | HRMS data confirms the elemental composition of PM00104, providing a highly accurate mass measurement that corresponds to the chemical formula C₃₇H₃₈F₃N₃O₈. |

Synthesis Workflow

The following diagram illustrates the high-level workflow for the total synthesis of PM00104.

Caption: High-level workflow for the total synthesis of PM00104.

Conclusion

The successful total synthesis of PM00104 represents a significant achievement in synthetic organic chemistry and provides a reliable source of this potent antitumor agent for further preclinical and clinical development. The strategic use of the Pictet-Spengler reaction is a testament to its power in constructing complex alkaloid frameworks. This guide has provided a comprehensive overview of the chemical structure and synthetic strategy for PM00104, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

Preclinical Profile of Zalypsis (PM00104): An In-Depth Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Zalypsis (PM00104), a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity. The information presented herein is curated from various preclinical studies to support further research and development of this compound.

Introduction

This compound is a novel marine-derived compound that has demonstrated significant cytotoxic activity against a broad range of human tumor cell lines, both in vitro and in vivo.[1][2] Its mechanism of action involves covalent binding to the minor groove of DNA, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[1][3] This document summarizes the key preclinical findings related to the absorption, distribution, metabolism, and excretion (ADME), as well as the antitumor efficacy and underlying mechanisms of this compound.

Pharmacodynamics: Unraveling the Antitumor Activity

The antitumor effects of this compound are intrinsically linked to its interaction with DNA, triggering a robust DNA damage response.

Mechanism of Action

This compound covalently binds to guanine residues within the DNA minor groove, with a preference for specific DNA sequences.[3] This interaction forms DNA adducts that obstruct the progression of DNA replication and transcription machinery.[1][3] The cellular response to this DNA damage is characterized by the phosphorylation of histone H2AX (γ-H2AX), a sensitive biomarker of DNA double-strand breaks (DSBs).[4] The accumulation of DSBs ultimately leads to an arrest of the cell cycle in the S-phase and the induction of apoptosis.[1][3]

In Vitro Antitumor Activity

This compound has demonstrated potent cytotoxic activity across a wide array of human cancer cell lines. A study evaluating its effect on a panel of 24 cell lines reported a mean half-maximal inhibitory concentration (IC50) of 7 nM.[5] Leukemia and stomach tumor cell lines were among the most sensitive to this compound.[5]

Table 1: In Vitro Cytotoxicity of this compound (PM00104)

| Cell Line Panel | Number of Cell Lines | Mean IC50 (nM) | Most Sensitive Tumor Types | Reference |

| Human Cancer Cell Lines | 24 | 7 | Leukemia, Stomach | [5] |

In Vivo Antitumor Efficacy

The promising in vitro activity of this compound has been substantiated in several preclinical xenograft models of human cancer. Significant tumor growth inhibition has been observed in mice bearing tumors derived from various cancer types, including breast, prostate, gastric, and pancreatic cancers.[1][3]

Experimental Workflow for In Vivo Efficacy Studies

Pharmacokinetics: Understanding the Drug's Journey

Preclinical pharmacokinetic studies in various animal models have been conducted to characterize the absorption, distribution, metabolism, and excretion of this compound.

Pharmacokinetic Parameters in Preclinical Models

Toxicokinetic studies in beagle dogs following intravenous (i.v.) bolus administration have shown that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of this compound increase in a dose-proportional manner.[3] These studies also revealed that this compound has a moderate to high systemic clearance, a large volume of distribution, and a long half-life, with no significant accumulation observed after multiple doses.[3] While specific quantitative data from rodent studies is limited in the publicly available literature, the consistent findings in dogs suggest a predictable pharmacokinetic profile.

Table 2: Summary of Preclinical Pharmacokinetic Characteristics of this compound (PM00104)

| Species | Route of Administration | Key Findings | Reference |

| Dog | Intravenous Bolus | Dose-proportional Cmax and AUC, Moderate to high clearance, Large volume of distribution, Long half-life, No significant accumulation | [3] |

Experimental Protocols for Pharmacokinetic Studies

Animal Models: Preclinical pharmacokinetic studies have been conducted in various species, including mice, rats, and beagle dogs.[3][6][7]

Drug Administration: this compound is typically administered intravenously (i.v.) as a bolus injection or infusion in preclinical models.[3]

Sample Collection and Analysis: Blood samples are collected at various time points post-administration. Plasma is separated and analyzed using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method to determine the concentration of this compound.[3]

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vss) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Experimental Methodologies: A Closer Look

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Human Tumor Xenograft Model in Nude Mice

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Protocol:

-

Cell Preparation: Human tumor cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor growth.

-

Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 to 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²)/2.

-

Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered according to a predefined schedule and route (e.g., intravenous injection).

-

Efficacy Evaluation: Tumor growth and the general health of the animals (including body weight) are monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker assessment).

Conclusion

The preclinical data for this compound (PM00104) demonstrate a potent and selective antitumor agent with a well-defined mechanism of action centered on DNA damage. Its in vitro cytotoxicity translates to significant in vivo efficacy in various tumor models. The pharmacokinetic profile of this compound is characterized by dose-proportional exposure and a long half-life, supporting intermittent dosing schedules. This comprehensive preclinical profile provides a strong rationale for the continued clinical development of this compound as a promising anticancer therapeutic. Further research focusing on identifying predictive biomarkers of response and exploring combination strategies will be crucial in optimizing its clinical utility.

References

- 1. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phase I study of PM00104 (this compound®) administered as a 1-hour weekly infusion resting every fourth week in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I pharmacokinetic study of PM00104 (this compound) administered as a 24-h intravenous infusion every 3 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Zalypsis® (PM00104): A Technical Guide to its Molecular Targets in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid, a class of compounds inspired by marine natural products.[1] It has demonstrated potent antitumor activity in a range of preclinical models of solid tumors and has been evaluated in clinical trials.[2] This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its effects, with a focus on solid tumors.

Core Mechanism of Action: DNA Damage and Repair Inhibition

The primary molecular target of this compound is nuclear DNA. Its mechanism of action can be summarized in the following key steps:

-

DNA Minor Groove Binding: this compound possesses a reactive carbinolamine group that enables it to covalently bind to the minor groove of the DNA double helix.[3]

-

Guanine Adduct Formation: It preferentially forms covalent adducts with guanine residues, particularly within AGG, GGC, AGC, CGG, and TGG sequences.[3][4]

-

Induction of DNA Double-Strand Breaks (DSBs): The formation of this compound-DNA adducts leads to distortions in the DNA structure, which, particularly during DNA replication, results in the generation of highly cytotoxic double-strand breaks.[1][3]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DSBs triggers a robust DNA damage response (DDR), leading to cell cycle arrest, primarily in the S-phase, and subsequent induction of apoptosis.[3][5]

The antitumor activity of this compound is intrinsically linked to the sensitivity of cancer cells to DNA double-strand breaks.[5]

Signaling Pathways Modulated by this compound

The primary signaling cascade activated by this compound is the DNA Damage Response (DDR) pathway. Upon the formation of this compound-induced DSBs, a cascade of protein phosphorylation events is initiated to signal the presence of DNA damage and coordinate a cellular response.

DNA Damage Response Pathway

Key protein players in this pathway that are modulated by this compound include:

-

γ-H2AX: One of the earliest markers of DSBs is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[1] this compound is a potent inducer of γ-H2AX foci, which can serve as a pharmacodynamic biomarker of its activity.[1]

-

ATM and ATR: Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are master sensor kinases that are activated by DSBs.[4] They, in turn, phosphorylate a host of downstream targets to orchestrate the DDR.

-

CHK1 and CHK2: These checkpoint kinases are activated by ATM/ATR and are crucial for enforcing cell cycle checkpoints, allowing time for DNA repair.[3][6] this compound treatment leads to the phosphorylation and activation of CHK1 and CHK2.[6]

-

p53: The tumor suppressor protein p53 is a key downstream effector of the DDR. In p53 wild-type cells, this compound treatment leads to a striking overexpression of p53, which contributes to both cell cycle arrest and apoptosis.[3] this compound can also induce cell death in p53-mutated cells, albeit at higher concentrations.[3]

Quantitative Data on this compound Activity

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a broad range of human solid tumor cell lines.[2] The half-maximal inhibitory concentrations (IC50) are typically in the nanomolar to picomolar range.[3][5]

| Cell Line | Tumor Type | IC50 (nM) | Reference |

| TC32 | Ewing Sarcoma | 0.15 | [1] |

| TC71 | Ewing Sarcoma | Not explicitly stated, but in subnanomolar range | [1] |

| Various | 24 cell line panel (including leukemia and stomach) | Mean IC50 of 7 nM | [3] |

In Vivo Efficacy in Preclinical Models

This compound has shown significant antitumor activity in murine xenograft models of various human solid tumors, including breast, gastric, prostate, and renal cancers.[1]

| Tumor Model | Treatment Schedule | Outcome | Reference |

| Hs746t Gastric Cancer Xenograft | Not specified | Significant tumor growth inhibition | [3] |

| Multiple Myeloma Xenograft | Not specified | Potent in vivo antimyeloma activity | [3][5] |

| Breast, Liver, Prostate, Bladder, Pancreatic Tumor Xenografts | Not specified | Effective treatment in xenografted mice | [2] |

Clinical Trial Data in Solid Tumors

This compound has been evaluated in several Phase I and II clinical trials for various solid tumors. The outcomes have been mixed, with limited single-agent efficacy observed in some studies.[2]

| Tumor Type | Phase | Dosage and Schedule | Key Outcomes | Reference |

| Advanced Solid Tumors | I | Dose escalation, 0.07 to 3.0 mg/m² (weekly) | Recommended Dose (RD): 2.0 mg/m²; Disease stabilization in 4 patients (cervical, colorectal, lachrymal adenoid, bladder). | [5] |

| Advanced Solid Tumors | I | Dose escalation, up to 4.0 mg/m² (24-h infusion q3wk) | RD: 4.0 mg/m²; Stable disease in patients with hepatocellular, esophageal, and prostate adenocarcinoma. | [7] |

| Urothelial Carcinoma | II | 3 mg/m² (1-h infusion q3wk) | 1 of 19 patients achieved disease control; trial terminated early. | [6] |

| Endometrial and Cervical Cancer | II | 2 mg/m² (1-h infusion on days 1, 8, 15 of a 4-week cycle) | No objective tumor responses; Median PFS: 1.8 months (endometrial), 1.5 months (cervical). | [8] |

| Ewing Sarcoma | II | 2 mg/m² (1-h infusion on days 1, 8, 15 of a 4-week cycle) | No objective responses; Median PFS: 1.8 months. | [8] |

Experimental Protocols

Workflow for In Vitro Cytotoxicity Assessment

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of this compound on solid tumor cell lines.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Immunofluorescence Staining for γ-H2AX Foci

This protocol allows for the visualization and quantification of this compound-induced DNA double-strand breaks.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at the desired concentration and time.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound.

-

Cell Preparation: Culture the desired human solid tumor cell line and harvest the cells during the exponential growth phase.

-

Animal Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume with calipers.

-

Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound intravenously according to the desired dose and schedule.

-

Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for γ-H2AX.

Conclusion

This compound (PM00104) is a potent DNA-damaging agent with a well-defined molecular mechanism of action centered on the formation of DNA adducts and the subsequent induction of a robust DNA damage response. Its activity is particularly pronounced in cells that are sensitive to DNA double-strand breaks. While preclinical studies have demonstrated significant antitumor efficacy across a range of solid tumor models, its translation to clinical benefit as a single agent has been limited in some indications. Future research may focus on identifying predictive biomarkers of response and exploring rational combination therapies to enhance its therapeutic potential in solid tumors. This guide provides a foundational understanding of this compound's molecular targets and the experimental approaches used to characterize its activity, serving as a valuable resource for the scientific community.

References

- 1. This compound (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I study of PM00104 (this compound®) administered as a 1-hour weekly infusion resting every fourth week in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound has in vitro activity in acute myeloid blasts and leukemic progenitor cells through the induction of a DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I pharmacokinetic study of PM00104 (this compound) administered as a 24-h intravenous infusion every 3 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiproliferative Activity of PM00104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of PM00104 (Zalypsis®), a synthetic tetrahydroisoquinoline alkaloid. PM00104 has demonstrated potent cytotoxic effects across a broad range of human cancer cell lines. This document outlines the quantitative data on its activity, detailed experimental protocols for assessing its effects, and a visual representation of its mechanism of action.

Data Presentation: Antiproliferative Activity of PM00104

PM00104 exhibits significant in vitro antiproliferative activity against a wide variety of both solid and hematological human tumor cell lines.[1][2][3] The half-maximal inhibitory concentration (IC50) values underscore its potency, with some cell lines showing sensitivity in the picomolar to low nanomolar range.[4]

Below is a summary of the reported in vitro cytotoxic activity of PM00104 against various human cancer cell lines.

| Cancer Type | Cell Line(s) | Reported IC50 |

| General Panel | 24 human cancer cell lines | Mean IC50: 7 nM[5] |

| Multiple Myeloma | Various | Picomolar to low nanomolar range[4] |

| Ewing Sarcoma | TC32, TC71 | 0.15 nM |

| Solid Tumors | Bladder, Gastric, Kidney, Melanoma, Pancreas, Prostate, Sarcoma, Thyroid | ≤ 10 nM[6] |

| Breast, Colon, Lung, Prostate (DU-145), Sarcoma (SK-LMS-1, SW-684) | 100 nM - 1 µM[6] | |

| Ovarian (SK-OV-3) | > 1 µM (inactive)[6] | |

| Hematological Malignancies | Leukemia, Lymphoma | ≤ 10 nM[6] |

| Lymphoma (U937) | 100 nM - 1 µM[6] |

It has been observed that cell lines with low levels of tyrosine kinase receptor (RTK) signaling are more sensitive to PM00104.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the antiproliferative activity of PM00104.

Cell Proliferation Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of PM00104 in a complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of PM00104 to the respective wells. Include vehicle-treated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Formazan Solubilization: Incubate the plates for an additional 4 hours at 37°C. After this incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

2.1.2. Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After the treatment incubation period, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of PM00104 for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA. Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PM00104 for the desired time.

-

Cell Harvesting: Harvest the cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway of PM00104-Induced Antiproliferative Activity

Caption: PM00104's mechanism of action leading to apoptosis.

Experimental Workflow for In Vitro Antiproliferative Assays

Caption: Workflow for evaluating PM00104's in vitro effects.

Logical Relationship of PM00104's Cellular Effects

Caption: Causal chain from DNA binding to cell death.

References

- 1. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound: a novel marine-derived compound with potent antimyeloma activity that reveals high sensitivity of malignant plasma cells to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular pharmacology and antitumor activity of this compound in several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Zalypsis-Induced DNA Damage and Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity. Its primary mechanism of action involves binding to the minor groove of DNA, forming covalent adducts, predominantly with guanine residues. This interaction triggers a cascade of cellular events, leading to the formation of DNA double-strand breaks (DSBs), cell cycle arrest in the S-phase, and the induction of apoptosis. A key characteristic of this compound is that its cytotoxic activity is independent of the nucleotide excision repair (NER) pathway, distinguishing it from related compounds like trabectedin. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced DNA damage and the subsequent activation of cellular DNA repair pathways. It includes a compilation of quantitative data on its cytotoxic effects, detailed experimental protocols for studying its mechanism of action, and visual representations of the key signaling pathways involved.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects through a multi-step process initiated by its interaction with DNA.

-

DNA Adduct Formation: this compound covalently binds to the N2 position of guanine in the minor groove of the DNA double helix. This binding is not random, with a preference for specific DNA sequences.[1][2][3] The formation of these bulky adducts distorts the DNA structure, interfering with fundamental cellular processes.

-

Induction of DNA Double-Strand Breaks (DSBs): The this compound-DNA adducts are converted into highly cytotoxic DNA double-strand breaks (DSBs). This process is replication-dependent, suggesting that the collision of the replication fork with the DNA adducts leads to fork collapse and the generation of DSBs. The formation of DSBs is a critical event that triggers the DNA damage response (DDR).

-

Cell Cycle Arrest: The presence of DNA damage, particularly DSBs, activates cell cycle checkpoints. This compound treatment leads to a prominent arrest of cells in the S-phase of the cell cycle, preventing the replication of damaged DNA.[2][3]

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cells undergo programmed cell death, or apoptosis. This compound-induced apoptosis is the ultimate outcome of its DNA-damaging activity in cancer cells.

Quantitative Data on this compound Activity

The cytotoxic and DNA-damaging effects of this compound have been quantified in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| TC32 | Ewing Sarcoma | 0.15 |

| TC71 | Ewing Sarcoma | 0.15 |

| Multiple Myeloma | Multiple Myeloma | Picomolar to low nM |

| Mean IC50 | 24 Cell Line Panel | 7 |

Data compiled from multiple sources.[3][4][5]

Table 2: Quantification of this compound-Induced γH2AX Foci

| Cell Line | Treatment | Fold Increase in γH2AX Staining |

| XPD-complemented | 10 nM PM00104 for 6 hours | 3.7 ± 0.7 |

| XPD (NER-deficient) | 10 nM PM00104 for 6 hours | 2.3 ± 0.7 |

γH2AX is a marker for DNA double-strand breaks. Data indicates that this compound induces DSBs independently of the NER pathway.[4]

DNA Damage Response and Repair Pathways

Upon this compound-induced DNA damage, a complex network of signaling pathways is activated to coordinate DNA repair, cell cycle arrest, and apoptosis.

ATM/ATR Signaling Cascade

The primary sensors of DSBs are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

ATM Activation: this compound-induced DSBs lead to the recruitment and activation of the ATM kinase. Activated ATM then phosphorylates a multitude of downstream targets to initiate the DNA damage response.

-

ATR Activation: While primarily activated by single-stranded DNA, ATR can also be activated downstream of ATM in response to DSBs, particularly during the S-phase as the DSB ends are processed.

-

Downstream Effectors: Key downstream targets of ATM and ATR include the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. Phosphorylation of these proteins leads to:

-

Cell Cycle Arrest: Activation of CHK1 and CHK2 leads to the inhibition of cell cycle progression, primarily causing an S-phase arrest.

-

Apoptosis: Activation of p53 can trigger the apoptotic pathway if the DNA damage is irreparable.[5]

-

Homologous Recombination (HR)

Evidence suggests that Homologous Recombination (HR) is a key pathway for the repair of this compound-induced DSBs. HR is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair the break.

-

Key Proteins: The involvement of HR is supported by the deregulation of genes such as BRCA1 and RAD51 following this compound treatment.[6] These proteins are essential for the HR process, with BRCA1 acting as a scaffold protein and RAD51 being the key recombinase that facilitates strand invasion.

Non-Homologous End Joining (NHEJ)

The role of Non-Homologous End Joining (NHEJ), an error-prone DSB repair pathway that directly ligates broken DNA ends, in the response to this compound is less clear. While it is a major pathway for DSB repair in mammalian cells, its specific involvement in repairing this compound-induced lesions or contributing to resistance has not been definitively established. Further research is needed to elucidate the contribution of NHEJ in the cellular response to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to study this compound-induced DNA damage and repair.

γH2AX Immunofluorescence Staining for DSB Detection

This protocol allows for the visualization and quantification of γH2AX foci, which are markers of DNA double-strand breaks.

Materials:

-

Cancer cell lines

-

This compound (PM00104)

-

Culture medium and supplements

-

Coverslips in culture plates

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (5% BSA in PBS)

-

Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody

-

Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto coverslips in a culture plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS in the dark.

-

-

Mounting and Visualization:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells once with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the γH2AX foci using a fluorescence microscope. Capture images for quantification.

-

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks

The comet assay is a sensitive method for detecting DNA strand breaks at the single-cell level.

Materials:

-

Treated and control cells

-

PBS, Ca2+/Mg2+-free

-

Low-melting-point agarose (LMPA)

-

Normal-melting-point agarose (NMPA)

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green, Propidium Iodide)

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation:

-

Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

-

Slide Preparation:

-

Coat microscope slides with a layer of 1% NMPA and let it solidify.

-

Mix the cell suspension with 0.5% LMPA at 37°C.

-

Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.

-

Solidify the agarose on a cold plate for 10 minutes.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

-

Alkaline Unwinding and Electrophoresis:

-

Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.

-

Perform electrophoresis at a low voltage in the same buffer.

-

-

Neutralization and Staining:

-

Neutralize the slides by washing them with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the "comets" using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "tail."

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.

-

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest cells and wash them with PBS.

-

Resuspend the cell pellet in PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured by the intensity of the PI fluorescence.

-

Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion and Future Directions

This compound is a potent DNA-damaging agent with a distinct mechanism of action that is independent of the NER pathway. Its ability to induce replication-dependent DSBs leads to S-phase arrest and apoptosis in cancer cells. The DNA damage response to this compound is primarily orchestrated by the ATM/ATR signaling cascade, with the Homologous Recombination pathway playing a crucial role in the repair of the induced lesions.

Future research should focus on several key areas:

-

Comprehensive IC50 Profiling: Establishing a broad panel of IC50 values across a wider range of cancer cell lines will help to identify tumor types that are most sensitive to this compound.

-

Quantitative Cell Cycle Analysis: Detailed quantitative studies are needed to precisely determine the percentage of cells arrested in each phase of the cell cycle at different this compound concentrations and time points.

-

Elucidating the Role of NHEJ: Further investigation is required to clarify the role of the NHEJ pathway in the repair of this compound-induced DNA damage and its potential contribution to drug resistance.

-

Upstream Signaling Events: A more detailed understanding of the initial recognition of this compound-DNA adducts and the precise mechanisms of ATM and ATR activation will provide deeper insights into its mode of action.

-

Combination Therapies: Exploring the synergistic effects of this compound with inhibitors of specific DNA repair pathways, such as PARP inhibitors, could lead to more effective cancer therapeutic strategies.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. A continued investigation into its complex interactions with the cellular DNA damage and repair machinery will be crucial for optimizing its clinical application and developing novel therapeutic approaches.

References

- 1. PM00104 (this compound®): A Marine Derived Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular pharmacology and antitumor activity of this compound in several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (PM00104) is a potent inducer of γ-H2AX foci and reveals the importance of trabectedin’s C-ring for transcription-coupled repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATM/ATR‐mediated phosphorylation of PALB2 promotes RAD51 function | EMBO Reports [link.springer.com]

- 6. Expression of BRCA1, BRCA2, RAD51, and other DSB repair factors is regulated by CRL4WDR70 - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Distribution of Zalypsis (PM00104): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity, primarily attributed to its function as a DNA alkylating agent. It covalently binds to the minor groove of DNA, leading to the formation of DNA adducts, cell cycle arrest, and the induction of apoptotic cell death.[1][2][3][4][5][6] While the downstream cellular effects of this compound are well-documented, the precise mechanisms governing its cellular uptake and subsequent intracellular distribution remain an area of active investigation. This technical guide synthesizes the current understanding of this compound's cellular journey, provides detailed experimental protocols for its study, and presents available quantitative data to inform future research and drug development efforts.

Cellular Uptake and Transport

Direct experimental evidence detailing the specific transporters or mechanisms responsible for this compound's entry into cancer cells is limited in the current scientific literature. However, based on its chemical structure as a tetrahydroisoquinoline alkaloid and its intracellular target, a combination of passive diffusion and potential carrier-mediated transport is hypothesized.

1.1. Proposed Mechanism of Cellular Uptake

A plausible mechanism for this compound uptake involves passive diffusion across the plasma membrane, driven by a concentration gradient. As a lipophilic molecule, it is expected to readily traverse the lipid bilayer. Once inside the cell, its rapid binding to nuclear DNA would maintain a low intracellular free concentration, thus sustaining the gradient and promoting further influx.

Caption: Hypothesized pathway of this compound cellular uptake and nuclear accumulation.

Intracellular Distribution and Subcellular Localization

The primary intracellular target of this compound is nuclear DNA.[1][2][3] Therefore, it is expected to accumulate predominantly in the nucleus of treated cells.

2.1. Nuclear Accumulation

Following its entry into the cytoplasm, this compound is presumed to rapidly translocate into the nucleus. This process may be facilitated by simple diffusion through nuclear pore complexes. Once in the nucleus, it covalently binds to guanine residues in the minor groove of DNA, effectively sequestering the drug in this compartment.[3]

Quantitative Data

While direct measurements of intracellular this compound concentrations are not widely published, its potent cytotoxic activity is well-characterized across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide an indirect measure of the effective intracellular concentrations required to elicit a biological response.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MM.1S | Multiple Myeloma | 0.1 - 1 | [1] |

| U266 | Multiple Myeloma | 1 - 10 | [1] |

| RPMI 8226 | Multiple Myeloma | 1 - 10 | [1] |

| NCI-H929 | Multiple Myeloma | 0.1 - 1 | [1] |

| A549 | Lung Carcinoma | Not Specified | |

| HT-29 | Colon Carcinoma | Not Specified | |

| MDA-MB-231 | Breast Carcinoma | Not Specified |

Table 1: In vitro cytotoxicity of this compound in various human cancer cell lines.

Experimental Protocols

To elucidate the precise mechanisms of this compound cellular uptake and distribution, the following experimental protocols are recommended.

4.1. Quantification of Intracellular this compound Concentration

This protocol describes a method for determining the total intracellular concentration of this compound using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Caption: Experimental workflow for quantifying intracellular this compound.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at a known density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for defined time periods.

-

Cell Harvesting and Washing: After treatment, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). Scrape the cells and collect the lysate.

-

Extraction: Perform protein precipitation with a cold organic solvent (e.g., acetonitrile) or a liquid-liquid extraction to separate the drug from cellular macromolecules.

-

HPLC-MS/MS Analysis: Analyze the extracted samples using a validated HPLC-MS/MS method to quantify the concentration of this compound.

-

Data Normalization: Normalize the quantified drug amount to the total protein concentration or cell number in the lysate.

4.2. Subcellular Fractionation for Localization Studies

This protocol outlines the separation of cellular components to determine the distribution of this compound in the nucleus, cytoplasm, and mitochondria.

Caption: Workflow for determining the subcellular localization of this compound.

Methodology:

-

Cell Treatment and Harvesting: Treat and harvest cells as described in the previous protocol.

-

Cell Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Nuclear Fractionation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Mitochondrial and Cytosolic Fractionation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

Drug Quantification: Quantify the amount of this compound in each fraction (nuclear, mitochondrial, and cytosolic) using HPLC-MS/MS as described above.

Downstream Signaling Pathways

Upon binding to DNA, this compound triggers a cascade of cellular events, primarily related to the DNA damage response.

Caption: Simplified signaling pathway initiated by this compound.

The formation of this compound-DNA adducts leads to double-strand breaks, which are recognized by the cellular DNA damage machinery.[1] This results in the phosphorylation of histone H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks.[7] The activation of the DNA damage response ultimately leads to cell cycle arrest in the S-phase and the induction of apoptosis.[2]

Conclusion

While the cytotoxic mechanism of action of this compound is well-established, a comprehensive understanding of its cellular uptake and distribution is crucial for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for researchers to further investigate these critical aspects of this compound pharmacology. Future studies focusing on the identification of specific transporters and the precise quantification of subcellular drug concentrations will be invaluable for the continued development of this potent anticancer agent.

References

- 1. Single Cell Mass Spectrometry Quantification of Anticancer Drugs: Proof of Concept in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. First cellular atlas of DNA-binding molecule could advance precision therapies – UW–Madison News [news.wisc.edu]

- 6. mdpi.com [mdpi.com]

- 7. Membrane-permeant, DNA-binding agents alter intracellular trafficking and increase the transfection efficiency of complexed plasmid DNA [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Zalypsis® (PM00104) in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid, structurally related to marine-derived compounds, that has demonstrated potent antitumor activity in a range of solid and hematological malignancies. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in hematological cancers, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to ascertain its activity.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through interaction with DNA, leading to the induction of DNA double-strand breaks (DSBs) and the subsequent activation of the DNA damage response (DDR) pathway. The proposed mechanism can be delineated as follows:

-

DNA Binding and Adduct Formation: this compound covalently binds to the minor groove of DNA, showing a preference for guanine-rich sequences such as AGG, GGC, AGC, CGG, and TGG. This interaction results in the formation of this compound-DNA adducts.

-

Induction of Double-Strand Breaks: The formation of these adducts distorts the DNA helix, leading to the generation of DSBs.

-

Activation of DNA Damage Response (DDR): The presence of DSBs triggers the activation of the DDR signaling cascade. This involves the phosphorylation and activation of key sensor and transducer proteins, including histone H2AX (to form γH2AX), and checkpoint kinases CHK1 and CHK2.

-

Cell Cycle Arrest and Apoptosis: The activated DDR pathway leads to cell cycle arrest, primarily in the S-phase, preventing the replication of damaged DNA. If the DNA damage is extensive and cannot be repaired, the cells are directed towards apoptosis (programmed cell death). This apoptotic response is mediated by the activation of caspases, including caspase-3, -7, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP). Notably, this compound can induce apoptosis through both p53-dependent and p53-independent mechanisms.

Caption: this compound signaling pathway in hematological malignancies.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a broad panel of hematological malignancy cell lines, including acute myeloid leukemia (AML) and multiple myeloma (MM).

Table 1: In Vitro Cytotoxicity of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (48h) | Reference |

| HL-60 | Acute Myeloid Leukemia | < 1 nM | |

| HEL | Acute Myeloid Leukemia | < 1 nM | |

| NB4 | Acute Myeloid Leukemia | < 1 nM | |

| U937 | Acute Myeloid Leukemia | < 1 nM | |

| MM.1S | Multiple Myeloma | Picomolar to low nanomolar range | |

| U266 | Multiple Myeloma | Picomolar to low nanomolar range | |

| RPMI 8226 | Multiple Myeloma | Picomolar to low nanomolar range |

Note: Specific IC50 values in the picomolar range for multiple myeloma cell lines were not detailed in the provided search results but were described as such.

This compound also shows remarkable ex vivo potency in freshly isolated blast cells from AML patients, including the immature CD34+/CD38- leukemic stem cell population, while having a lesser effect on normal hematopoietic stem cells. Furthermore, it potentiates the cytotoxic effects of conventional anti-leukemic drugs such as cytarabine, fludarabine, and daunorubicin.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have confirmed the significant antitumor activity of this compound in hematological malignancies.

Table 2: In Vivo Efficacy of this compound in Hematological Malignancy Xenograft Models

| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |

| Multiple Myeloma | Mice with MM cell xenografts | Not specified | Significant tumor growth inhibition | |

| Acute Myeloid Leukemia | Not specified | Not specified | Potent antileukemic activity |

Note: Detailed information on the specific animal models, dosing regimens, and quantitative tumor growth inhibition was not available in the provided search results.

Immunohistochemical analysis of tumors from treated animals revealed an increase in γH2AX and p53 expression, confirming the in vivo mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed hematological cancer cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Drug Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 nM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with this compound (e.g., 10 nM) for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for DNA Damage Response Proteins

This technique is used to detect the phosphorylation of key DDR proteins.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against pCHK1, pCHK2, and γH2AX overnight at 4°C.

-